![molecular formula C12H20N2O B183273 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol CAS No. 7467-44-9](/img/structure/B183273.png)
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMBA is a beta-adrenergic agonist that stimulates the sympathetic nervous system and has been found to have several biochemical and physiological effects.
Mechanism Of Action
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol acts as a beta-adrenergic agonist by binding to and activating beta-adrenergic receptors. This activation leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of several downstream targets. The overall effect of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol activation of beta-adrenergic receptors is an increase in cellular metabolism, thermogenesis, and cardiovascular function.
Biochemical And Physiological Effects
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several biochemical and physiological effects. It has been found to increase metabolic rate, increase lipolysis, increase thermogenesis, and increase cardiovascular function. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been found to increase the expression of genes involved in energy metabolism and thermogenesis.
Advantages And Limitations For Lab Experiments
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. It is a highly specific beta-adrenergic agonist that activates only beta-adrenergic receptors. It also has a long half-life, which allows for sustained activation of beta-adrenergic receptors. However, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. One area of interest is the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol in the regulation of energy balance and obesity. Additionally, there is a need for further research on the downstream signaling pathways activated by 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol and their effects on cellular metabolism and thermogenesis.
In conclusion, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol is a synthetic compound that has been widely used in scientific research due to its unique properties as a beta-adrenergic agonist. It has several biochemical and physiological effects and has been used in studies on cardiovascular function, metabolism, and thermogenesis. While it has some limitations, 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has several advantages for use in lab experiments. There are several future directions for research on 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol, including the development of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol analogs and further investigation of its downstream signaling pathways.
Synthesis Methods
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol can be synthesized by reacting 4-dimethylaminobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent. The resulting compound is then purified using chromatography techniques to obtain pure 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol. The synthesis method has been optimized to produce high yields of 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol with minimal impurities.
Scientific Research Applications
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has been widely used in scientific research to study the effects of beta-adrenergic agonists on various physiological processes. It has been used in studies on cardiovascular function, metabolism, and thermogenesis. 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol has also been used as a tool to investigate the signaling pathways involved in beta-adrenergic receptor activation.
properties
CAS RN |
7467-44-9 |
|---|---|
Product Name |
1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol |
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI Key |
LJODFMFPKSMPMP-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)N(C)C)O |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)N(C)C)O |
Other CAS RN |
7467-44-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
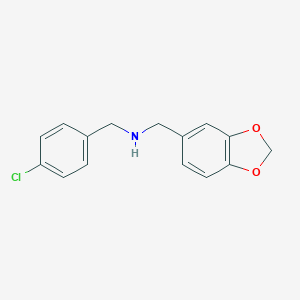
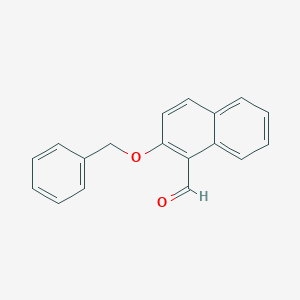
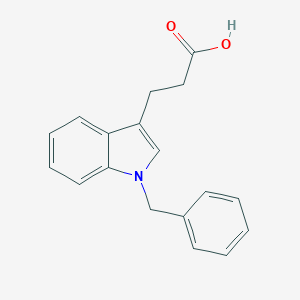
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
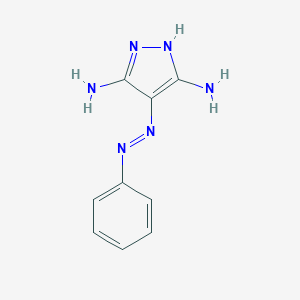
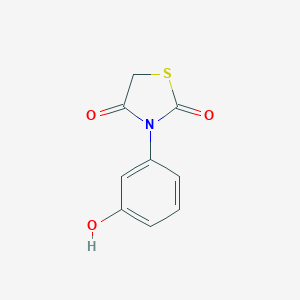
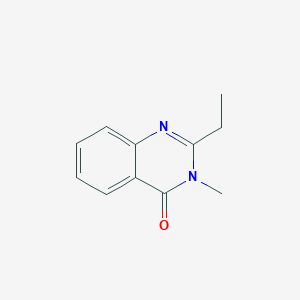
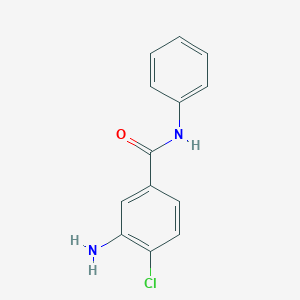
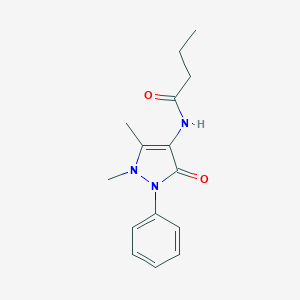
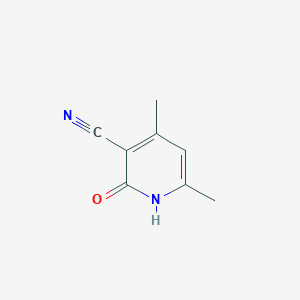
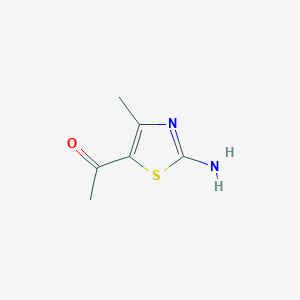
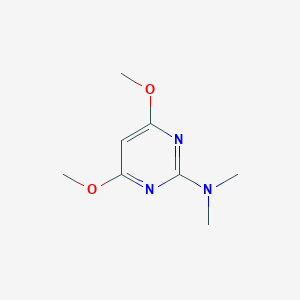
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)